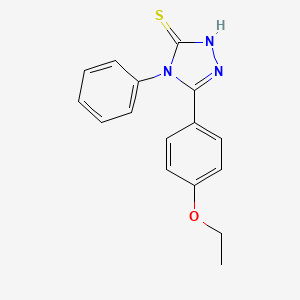

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl, 4-ethoxyphenyl, and thiol groups. Its synthesis typically involves cyclization reactions of hydrazine-carbothioamide precursors or S-alkylation strategies. For instance, Burcă et al. synthesized this compound via cesium carbonate-mediated thiol deprotonation in DMF, followed by characterization using NMR spectroscopy (δ values in DMSO-d6/CDCl3) .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-10-8-12(9-11-14)15-17-18-16(21)19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPNKHVJOUIIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with ethyl iodide. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The phenyl and ethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Activity

Studies have shown that 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents .

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against different cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including cholinesterases. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are therapeutically beneficial .

Applications in Pharmaceutical Research

Given its diverse biological activities, 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is being explored for several pharmaceutical applications:

Drug Development

The compound serves as a lead structure for developing new drugs targeting microbial infections and cancer treatments. Its derivatives are being synthesized to enhance potency and selectivity against specific targets .

Formulation in Therapeutics

Formulations incorporating this triazole derivative are being developed for topical applications in treating skin infections and cancers due to its antimicrobial and anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with the compound led to a reduction in cell viability by over 70% at concentrations above 50 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Anticoccidial Activity

- Target compound: Limited direct data, but structurally similar 4,5-diphenyl-1,2,4-triazole-3-thiol (compound 2 in ) showed 60% inhibition of Eimeria stiedae-induced α-glucosidase activity in rabbits, comparable to toltrazuril .

- 5-(2-Hydroxyphenyl)-4-phenyl-... (compound 3) : Lower activity (45% inhibition), suggesting para-ethoxy substitution may optimize anticoccidial efficacy .

Antimicrobial Activity

- 5-((1H-indol-3-yl)methyl)-4-phenyl-... : Exhibited broad-spectrum activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) due to indole’s membrane-penetrating ability .

- 4-(4-Methoxyphenyl)-5-phenyl-... : Demonstrated antifungal activity against Aspergillus spp., with methoxy groups enhancing membrane disruption .

Anticancer Activity

- 5-(2-Aminothiazol-4-yl)-4-phenyl-...: Inhibited bovine DHFR (IC₅₀ = 0.8 µM) and showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) via folate pathway disruption .

Biological Activity

5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound within the triazole class, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, particularly in cancer treatment and antimicrobial activity.

Synthesis of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate phenyl derivatives with thioketones under controlled conditions. The compound's molecular formula is with a molecular weight of 297.38 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Human melanoma IGR39

- Triple-negative breast cancer MDA-MB-231

- Pancreatic carcinoma Panc-1

The compound demonstrated a higher cytotoxicity against melanoma cells compared to other tested cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has shown promising antimicrobial activity. It was evaluated against several bacterial strains and exhibited notable effectiveness:

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| P. aeruginosa | Low |

| Fungal strains | Inactive |

These results suggest that while the compound may not be highly effective against fungal strains, it retains some activity against Gram-negative bacteria .

The biological activity of 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of the triazole ring is crucial for its interaction with biological macromolecules .

Study 1: Cytotoxicity Evaluation

A study conducted on various derivatives of triazole compounds found that those resembling 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol displayed significant cytotoxic effects. The MTT assay revealed that specific modifications in the substituents enhanced the anticancer activity significantly .

Study 2: Antimicrobial Testing

In another research effort focusing on antimicrobial properties, derivatives similar to 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol were tested against a panel of pathogens. The results indicated that while some derivatives showed promising antibacterial activity, the original compound exhibited limited effectiveness against certain strains .

Q & A

Q. What are the optimal conditions for synthesizing 5-(4-Ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves heterocyclization of hydrazinecarbothioamide precursors under alkaline conditions. Key parameters include:

- Solvent selection : Methanol or propan-2-ol often yield higher product purity due to improved solubility of intermediates .

- Reagent ratios : A 1:1 molar ratio of phenyl isothiocyanate to hydrazine derivatives minimizes side products .

- Reaction time and temperature : Heating at 80–100°C for 4–6 hours ensures complete cyclization . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

A multi-technique approach is recommended:

- ¹H NMR and ¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for -OCH₂CH₃) .

- IR spectroscopy : Detect thiol (-SH) stretches near 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- Elemental analysis and LC-MS : Verify molecular formula (C₁₆H₁₆N₃OS) and rule out alkylation byproducts .

Advanced Research Questions

Q. What methodologies improve alkylation efficiency for generating derivatives?

Two methods are prominent:

- Microwave-assisted alkylation : Reduces reaction time to 45 minutes (vs. 6–12 hours conventionally) by using 150°C and 14.4 bar pressure, enhancing yield by 15–20% .

- Solvent optimization : Protic solvents (e.g., ethanol) with KOH as a base improve nucleophilic thiol reactivity toward haloalkanes . Post-reaction, monitor completeness via GC-MS or TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) .

Q. How can researchers assess its antimicrobial activity and structure-activity relationships (SAR)?

- Serial dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The ethoxyphenyl moiety enhances lipophilicity, improving membrane penetration .

- SAR insights : Increasing alkyl chain length (e.g., decyl vs. methyl) in derivatives correlates with enhanced antifungal activity due to hydrophobic interactions with fungal ergosterol .

Q. What computational strategies predict biological targets and pharmacokinetics?

- Molecular docking : Screen against targets like lanosterol 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR) to identify binding affinities. The triazole-thiol scaffold shows high complementarity to enzyme active sites .

- ADME profiling : Use tools like SwissADME to predict moderate bioavailability (LogP ~3.2) and CYP450 metabolism risks .

Q. How should conflicting bioactivity data between analogs be resolved?

Contradictions often arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., -Br on phenyl) may enhance antifungal activity but reduce solubility, complicating in vivo translation .

- Dose-response assays : Perform IC₅₀ comparisons across derivatives to isolate substituent-specific effects .

Q. What protocols ensure stability during storage and biological assays?

- Storage conditions : Store at 20°C under inert gas (N₂/Ar) to prevent thiol oxidation. Purity degradation can be monitored via HPLC (retention time ~8.2 min, C18 column) .

- Thermal stability : TGA analysis shows decomposition onset at ~220°C, indicating suitability for high-temperature reactions .

Q. How can pharmacophore models guide derivative design?

Integrate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.